Comparative Binding Affinity at CysLT1 Receptor: Verlukast vs. Racemic MK-571 vs. Montelukast
Verlukast demonstrates potent inhibition of [3H]LTD4 binding to CysLT1 receptors in guinea-pig lung membranes (IC50 = 3.1 ± 0.5 nM) and human lung homogenates (IC50 = 8.0 ± 3.0 nM) [1]. The racemic mixture MK-571 exhibits higher affinity in the same guinea-pig system (Ki = 0.22 nM) [2], indicating that the (S)-enantiomer contributes additional binding energy. Montelukast, a structurally distinct CysLT1 antagonist, shows an IC50 of 4.9 nM in HEK293 cells expressing the human receptor [3]. Verlukast occupies an intermediate potency position between MK-571 and montelukast in human receptor assays.
| Evidence Dimension | CysLT1 receptor binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 3.1 ± 0.5 nM (guinea-pig lung), 8.0 ± 3.0 nM (human lung) |
| Comparator Or Baseline | MK-571 (racemate): Ki = 0.22 nM (guinea-pig lung), 2.1 nM (human lung); Montelukast: IC50 = 4.9 nM (human CysLT1 HEK293) |
| Quantified Difference | Verlukast is ~14-fold less potent than MK-571 in guinea-pig tissue but ~1.6-fold more potent than montelukast in human receptor assays (depending on exact assay conditions). |
| Conditions | Radioligand binding: [3H]LTD4 on guinea-pig lung membranes (Verlukast, MK-571) vs. human CysLT1-expressing HEK293 cell membranes (Montelukast) |
Why This Matters
Verlukast's intermediate binding profile offers a distinct pharmacological tool for probing CysLT1 receptor occupancy-response relationships, particularly when comparing enantiomer-specific vs. racemic antagonist effects.
- [1] Jones TR, Zamboni R, Belley M, Champion E, Charette L, Ford-Hutchinson AW, Frenette R, Gauthier JY, Leger S, Masson P, et al. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571. Can J Physiol Pharmacol. 1991;69(12):1847-54. View Source
- [2] Jones TR, Zamboni R, Belley M, Champion E, Charette L, Ford-Hutchinson AW, Frenette R, Gauthier JY, Leger S, Masson P, et al. Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Can J Physiol Pharmacol. 1989;67(1):17-28. View Source
- [3] Lynch KR, O'Neill GP, Liu Q, Im DS, Sawyer N, Metters KM, Coulombe N, Abramovitz M, Figueroa DJ, Zeng Z, et al. Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature. 1999;399(6738):789-93. View Source
